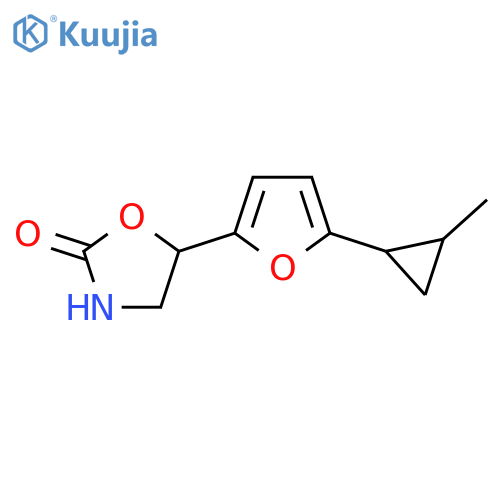

Cas no 2229265-67-0 (5-5-(2-methylcyclopropyl)furan-2-yl-1,3-oxazolidin-2-one)

5-5-(2-methylcyclopropyl)furan-2-yl-1,3-oxazolidin-2-one 化学的及び物理的性質

名前と識別子

-

- 5-5-(2-methylcyclopropyl)furan-2-yl-1,3-oxazolidin-2-one

- 5-[5-(2-methylcyclopropyl)furan-2-yl]-1,3-oxazolidin-2-one

- EN300-1731775

- 2229265-67-0

-

- インチ: 1S/C11H13NO3/c1-6-4-7(6)8-2-3-9(14-8)10-5-12-11(13)15-10/h2-3,6-7,10H,4-5H2,1H3,(H,12,13)

- InChIKey: UEOIUMPIXNXFJP-UHFFFAOYSA-N

- ほほえんだ: O1C(=CC=C1C1CC1C)C1CNC(=O)O1

計算された属性

- せいみつぶんしりょう: 207.08954328g/mol

- どういたいしつりょう: 207.08954328g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 281

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 3

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 51.5Ų

5-5-(2-methylcyclopropyl)furan-2-yl-1,3-oxazolidin-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1731775-1.0g |

5-[5-(2-methylcyclopropyl)furan-2-yl]-1,3-oxazolidin-2-one |

2229265-67-0 | 1g |

$1414.0 | 2023-06-04 | ||

| Enamine | EN300-1731775-2.5g |

5-[5-(2-methylcyclopropyl)furan-2-yl]-1,3-oxazolidin-2-one |

2229265-67-0 | 2.5g |

$2771.0 | 2023-09-20 | ||

| Enamine | EN300-1731775-1g |

5-[5-(2-methylcyclopropyl)furan-2-yl]-1,3-oxazolidin-2-one |

2229265-67-0 | 1g |

$1414.0 | 2023-09-20 | ||

| Enamine | EN300-1731775-5g |

5-[5-(2-methylcyclopropyl)furan-2-yl]-1,3-oxazolidin-2-one |

2229265-67-0 | 5g |

$4102.0 | 2023-09-20 | ||

| Enamine | EN300-1731775-0.1g |

5-[5-(2-methylcyclopropyl)furan-2-yl]-1,3-oxazolidin-2-one |

2229265-67-0 | 0.1g |

$1244.0 | 2023-09-20 | ||

| Enamine | EN300-1731775-0.5g |

5-[5-(2-methylcyclopropyl)furan-2-yl]-1,3-oxazolidin-2-one |

2229265-67-0 | 0.5g |

$1357.0 | 2023-09-20 | ||

| Enamine | EN300-1731775-10.0g |

5-[5-(2-methylcyclopropyl)furan-2-yl]-1,3-oxazolidin-2-one |

2229265-67-0 | 10g |

$6082.0 | 2023-06-04 | ||

| Enamine | EN300-1731775-0.05g |

5-[5-(2-methylcyclopropyl)furan-2-yl]-1,3-oxazolidin-2-one |

2229265-67-0 | 0.05g |

$1188.0 | 2023-09-20 | ||

| Enamine | EN300-1731775-0.25g |

5-[5-(2-methylcyclopropyl)furan-2-yl]-1,3-oxazolidin-2-one |

2229265-67-0 | 0.25g |

$1300.0 | 2023-09-20 | ||

| Enamine | EN300-1731775-10g |

5-[5-(2-methylcyclopropyl)furan-2-yl]-1,3-oxazolidin-2-one |

2229265-67-0 | 10g |

$6082.0 | 2023-09-20 |

5-5-(2-methylcyclopropyl)furan-2-yl-1,3-oxazolidin-2-one 関連文献

-

Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014

-

Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876

-

Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218

-

Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596

-

Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035

-

Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599

-

Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717

-

Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137

-

Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335

5-5-(2-methylcyclopropyl)furan-2-yl-1,3-oxazolidin-2-oneに関する追加情報

Introduction to 5-5-(2-methylcyclopropyl)furan-2-yl-1,3-oxazolidin-2-one (CAS No. 2229265-67-0)

5-5-(2-methylcyclopropyl)furan-2-yl-1,3-oxazolidin-2-one is a compound of significant interest in the field of pharmaceutical chemistry, particularly in the development of novel bioactive molecules. This heterocyclic derivative, characterized by its furan and oxazolidinone moieties, has garnered attention due to its structural complexity and potential pharmacological applications. The compound's unique scaffold, incorporating a 2-methylcyclopropyl substituent, contributes to its distinct chemical and biological properties, making it a valuable candidate for further investigation.

The chemical structure of 5-5-(2-methylcyclopropyl)furan-2-yl-1,3-oxazolidin-2-one (CAS No. 2229265-67-0) consists of a furan ring linked to an oxazolidinone core, with the 2-methylcyclopropyl group attached at the 5-position of the furan ring. This arrangement creates a rigid framework that may influence both the compound's solubility and its interactions with biological targets. The presence of the oxazolidinone moiety is particularly noteworthy, as this scaffold is known for its utility in drug design due to its ability to form stable hydrogen bonds and its compatibility with various biological systems.

In recent years, there has been growing interest in the development of novel compounds that can modulate biological pathways associated with inflammation, infection, and cancer. The structural features of 5-5-(2-methylcyclopropyl)furan-2-yl-1,3-oxazolidin-2-one make it a promising candidate for such applications. Specifically, the furan ring has been identified as a key structural element in several bioactive molecules, while the oxazolidinone core is recognized for its role in antimicrobial and anti-inflammatory agents. The combination of these motifs suggests that this compound may exhibit multiple pharmacological activities.

One of the most compelling aspects of this compound is its potential to interact with biological targets in unique ways. The 2-methylcyclopropyl substituent, while relatively uncommon in drug-like molecules, may provide a distinct binding profile that could differentiate it from existing therapeutic agents. This substitution pattern could enhance binding affinity or selectivity by introducing steric hindrance and electronic effects that are not present in more conventional scaffolds. Such features are often critical in the development of drugs that require high specificity to avoid off-target effects.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds with greater accuracy than ever before. By leveraging techniques such as molecular docking and virtual screening, scientists can identify potential binding interactions between 5-5-(2-methylcyclopropyl)furan-2-yl-1,3-oxazolidin-2-one and target proteins. These studies have suggested that this compound may interact with enzymes and receptors involved in critical cellular processes, including those related to immune response and cell proliferation.

The synthesis of 5-5-(2-methylcyclopropyl)furan-2-yl-1,3-oxazolidin-2-one presents both challenges and opportunities for synthetic chemists. The construction of the furan ring and the integration of the oxazolidinone core require careful planning to ensure regioselectivity and yield optimization. Additionally, the introduction of the 2-methylcyclopropyl group necessitates synthetic strategies that can handle this bulky substituent without compromising the overall integrity of the molecule. Despite these challenges, recent reports indicate that novel synthetic routes have been developed that offer efficient access to this compound.

In vitro studies have begun to explore the potential biological activities of 5-5-(2-methylcyclopropyl)furan-2-yl-1,3-oxazolidin-2-one. Initial findings suggest that this compound may exhibit inhibitory effects on certain enzymes implicated in inflammatory diseases. The mechanism by which it exerts these effects remains under investigation, but preliminary data indicate that it may interfere with key signaling pathways by competing with endogenous substrates or by altering enzyme conformation. These observations highlight the need for further experimental validation to fully understand its pharmacological profile.

The development of new drug candidates is often accompanied by efforts to optimize their pharmacokinetic properties. In particular, factors such as solubility, bioavailability, and metabolic stability are critical considerations during drug design. The structural features of 5-(5-(2-methylcyclopropyl)furan(4H)-carboxamido)morpholine, a related derivative that has been studied for its potential therapeutic applications, suggest that modifications to the scaffold could improve these properties. For instance, alterations to the substitution pattern on the furan ring or the incorporation of additional functional groups might enhance solubility while maintaining biological activity.

As research in pharmaceutical chemistry continues to evolve, compounds like 5-(4H-furo[3',4':0:0]chromen]-4-one, which share structural similarities with our target molecule, 2229265–67–0, serve as valuable starting points for innovation. These derivatives have been explored for their potential use in treating various diseases by modulating specific biological targets. By building upon established scaffolds and incorporating novel functional groups, researchers can generate libraries of compounds with diverse pharmacological profiles.*

2229265-67-0 (5-5-(2-methylcyclopropyl)furan-2-yl-1,3-oxazolidin-2-one) 関連製品

- 1807059-25-1(1-(2-Bromo-4-(difluoromethoxy)phenyl)-3-chloropropan-2-one)

- 91-10-1(2,6-Dimethoxyphenol)

- 39326-90-4(Zinc carbonate hydroxide hydrate, Reagent Grade)

- 1259228-53-9(2-Fluoro-6-[2-(4-methylphenyl)ethenesulfonamido]benzoic acid)

- 664364-89-0(rac-potassium trifluoro[(1R,2R)-2-phenylcyclopropyl]boranuide)

- 2960-37-4(Phosphinous amide,N-(diphenylphosphino)-P,P-diphenyl-)

- 893930-52-4(3-(3-chloro-4-methylphenyl)-6-(2-methylphenyl)methyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

- 2418729-51-6((3-Ethynyl-5-iodo-2-methylphenyl)methanethiol)

- 2034530-50-0(1-(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone)

- 2171347-28-5((2R)-2-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxolan-2-yl}formamido)butanoic acid)